molecular formula C21H22N4O5S2 B2605334 N'-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzohydrazide CAS No. 851988-65-3

N'-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzohydrazide

Cat. No.: B2605334
CAS No.: 851988-65-3
M. Wt: 474.55
InChI Key: SAJRXPNOWOJDIK-UHFFFAOYSA-N
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Description

N’-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzohydrazide is a synthetic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzohydrazide typically involves multiple steps, starting from readily available precursors. The general synthetic route can be outlined as follows:

    Formation of the Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core, which can be achieved through the cyclization of 2-aminothiophenol with appropriate aldehydes or ketones under acidic conditions.

    Introduction of the Dioxino Group: The benzothiazole intermediate is then reacted with ethylene glycol in the presence of a strong acid to form the dioxino ring.

    Sulfonylation: The resulting compound is subjected to sulfonylation using piperidine-4-sulfonyl chloride under basic conditions to introduce the piperidinylsulfonyl group.

    Hydrazide Formation: Finally, the compound is treated with hydrazine hydrate to form the benzohydrazide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group, where nucleophiles like amines or thiols can replace the piperidinyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Amines, thiols, under basic conditions or with the aid of catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzohydrazide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: It is used in the study of enzyme inhibition, receptor binding, and other biochemical pathways.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Industrial Applications: It may be used in the development of new catalysts or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N’-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The dioxino and benzothiazole rings are particularly important for binding interactions, while the sulfonyl and hydrazide groups may participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydro-[1,4]dioxino-[2,3-f][1,3]benzothiazol-2-amine: Shares the benzothiazole and dioxino rings but lacks the sulfonyl and hydrazide groups.

    4-Piperidin-1-ylsulfonylbenzohydrazide: Contains the piperidinylsulfonyl and hydrazide groups but lacks the benzothiazole and dioxino rings.

Uniqueness

N’-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzohydrazide is unique due to the combination of its structural elements, which confer specific electronic and steric properties. This makes it particularly versatile in binding to various biological targets and useful in a wide range of applications.

Properties

IUPAC Name

N'-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S2/c26-20(14-4-6-15(7-5-14)32(27,28)25-8-2-1-3-9-25)23-24-21-22-16-12-17-18(13-19(16)31-21)30-11-10-29-17/h4-7,12-13H,1-3,8-11H2,(H,22,24)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJRXPNOWOJDIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=CC5=C(C=C4S3)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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